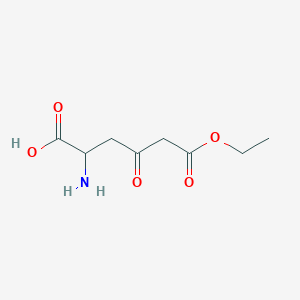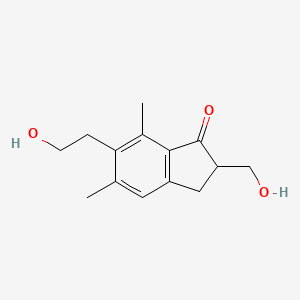
2-Amino-6-ethoxy-4,6-dioxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, an ethoxy group, and two oxo groups attached to a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-oxo-4,6-dioxohexanoate with ammonia in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and ethoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, under conditions such as reflux or the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid, such as hydroxylated, alkylated, or acylated compounds, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-amino-4,6-dioxohexanoic acid: Lacks the ethoxy group, leading to different chemical properties and reactivity.
(S)-2-amino-6-methoxy-4,6-dioxohexanoic acid: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
(S)-2-amino-6-ethoxy-4-oxohexanoic acid: Has only one oxo group, resulting in different chemical behavior.
Uniqueness
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid is unique due to the presence of both an ethoxy group and two oxo groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13NO5 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-amino-6-ethoxy-4,6-dioxohexanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-2-14-7(11)4-5(10)3-6(9)8(12)13/h6H,2-4,9H2,1H3,(H,12,13) |
InChI-Schlüssel |
WZHZUMPALRCJGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)



![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)








